

Synthesis of N- α -t-Boc-O-methyl-L-serine: A Technical Guide

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Compound of Interest

Compound Name: *Boc-Ser(Me)-OH*

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This in-depth technical guide details the chemical synthesis of N- α -t-Boc-O-methyl-L-serine, a valuable amino acid derivative crucial in peptide synthesis and drug development. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and a visual representation of the workflow.

Synthetic Pathway Overview

The synthesis of N- α -t-Boc-O-methyl-L-serine is typically achieved through a three-step process starting from the commercially available amino acid, L-serine. The general strategy involves:

- N-protection: The amino group of L-serine is protected with a tert-butyloxycarbonyl (Boc) group.
- Esterification: The carboxylic acid group is then converted to a methyl ester.
- O-methylation: Finally, the hydroxyl group of the serine side chain is methylated to yield the desired product.

This stepwise approach ensures high selectivity and yield at each stage of the synthesis.

Experimental Protocols

Step 1: Synthesis of N- α -t-Boc-L-serine

This procedure involves the protection of the amino group of L-serine using di-tert-butyl dicarbonate (Boc)₂O.

Materials:

- L-serine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Dioxane
- 1 N Sodium hydroxide (NaOH)
- 1 N Potassium bisulfate (KHSO₄)
- Ethyl acetate (EtOAc)
- Magnesium sulfate (MgSO₄)

Procedure:

- A solution of L-serine in 1 N sodium hydroxide is cooled in an ice bath.
- A solution of di-tert-butyl dicarbonate in dioxane is added to the L-serine solution.
- The two-phase mixture is stirred at a low temperature for 30 minutes and then allowed to warm to room temperature over 3.5 hours.
- The reaction mixture is concentrated, cooled, and then acidified to a pH of 2-3 with 1 N potassium bisulfate.
- The aqueous layer is extracted with ethyl acetate.
- The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-L-serine as a foam. This intermediate is typically used in the next step without further purification.[\[1\]](#)

Step 2: Synthesis of N- α -t-Boc-L-serine methyl ester

The carboxylic acid of N- α -t-Boc-L-serine is esterified to its methyl ester in this step.

Materials:

- N- α -t-Boc-L-serine
- Dimethylformamide (DMF)
- Potassium carbonate (K_2CO_3)
- Methyl iodide (CH_3I)
- Ethyl acetate (EtOAc)
- Water
- Brine
- Magnesium sulfate ($MgSO_4$)

Procedure:

- A solution of N-Boc-L-serine in dimethylformamide is cooled in an ice-water bath.
- Solid potassium carbonate is added to the solution.
- After stirring for 10 minutes, methyl iodide is added to the suspension.
- The mixture is stirred at 0°C for 30 minutes and then at room temperature for an additional hour.
- The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.
- The organic phase is washed with brine, dried over magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as an oil.[1]

Step 3: Synthesis of N- α -t-Boc-O-methyl-L-serine

The final step involves the selective methylation of the hydroxyl group on the serine side chain. This can be achieved using methyl iodide and a mild base like silver oxide.

Materials:

- N- α -t-Boc-L-serine methyl ester
- Methyl iodide (CH_3I)
- Silver oxide (Ag_2O)
- Appropriate solvent (e.g., Dimethylformamide - DMF)

Procedure:

- N-Boc-L-serine methyl ester is dissolved in a suitable solvent such as DMF.
- Silver oxide is added to the solution, followed by the addition of methyl iodide.
- The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is filtered to remove the silver salts.
- The filtrate is then subjected to an appropriate work-up procedure, which may involve extraction and washing.
- The crude product is purified by column chromatography to yield pure N- α -t-Boc-O-methyl-L-serine.

Data Presentation

The following tables summarize the quantitative data for each step of the synthesis.

Table 1: Synthesis of N- α -t-Boc-L-serine

Parameter	Value	Reference
Starting Material	L-serine	[1]
Key Reagents	(Boc) ₂ O, NaOH	[1]
Solvent	Dioxane, Water	[1]
Reaction Time	4 hours	[1]
Yield	~100% (crude)	[1]
Purity	Used without further purification	[1]

Table 2: Synthesis of N- α -t-Boc-L-serine methyl ester

Parameter	Value	Reference
Starting Material	N- α -t-Boc-L-serine	[1]
Key Reagents	K ₂ CO ₃ , CH ₃ I	[1]
Solvent	DMF	[1]
Reaction Time	1.5 hours	[1]
Yield	86-94%	[1] [2]
Purity	Used without further purification or purified by column chromatography	[1] [2]

Table 3: Synthesis of N- α -t-Boc-O-methyl-L-serine

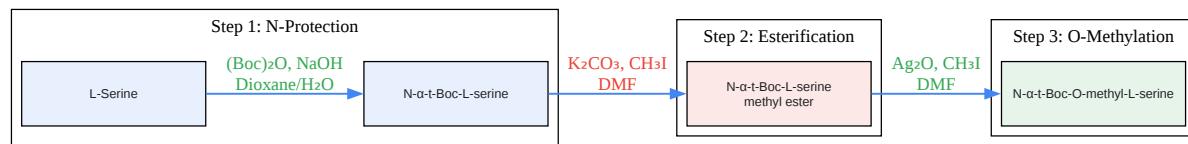
Parameter	Value	Reference
Starting Material	N- α -t-Boc-L-serine methyl ester	
Key Reagents	Ag ₂ O, CH ₃ I	[3]
Solvent	DMF	
Reaction Time	Varies	
Yield	Data not available	
Purity	\geq 97%	[4]

Table 4: Spectroscopic Data for N- α -t-Boc-O-methyl-L-serine

Parameter	Value	Reference
¹ H NMR (CDCl ₃)	Data not fully available	
δ (ppm)		
¹³ C NMR (CDCl ₃)	Data not fully available	
δ (ppm)		
Molecular Formula	C ₉ H ₁₇ NO ₅	[4]
Molecular Weight	219.24 g/mol	

Mandatory Visualization

The following diagram illustrates the synthetic workflow for N- α -t-Boc-O-methyl-L-serine.



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Caption: Synthetic workflow for N- α -t-Boc-O-methyl-L-serine.

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